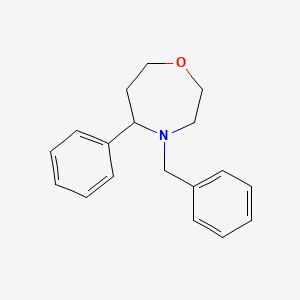
4-Benzyl-5-phenyl-1,4-oxazepane
Cat. No. B8801961
M. Wt: 267.4 g/mol
InChI Key: GKPQJIRRUNMGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09108957B2
Procedure details


5-Phenyl-[1,4]oxazepane hydrochloride was prepared by the same procedure as that of 5-methyl-[1,4]oxazepane hydrochloride except for utilizing 4-benzyl-5-phenyl-[1,4]oxazepane instead of 4-benzyl-5-methyl-[1,4]oxazepane. Then 5-phenyl-[1,4]oxazepane hydrochloride was obtained as white solid (0.14 g, 0.65 mmol, 73%).



Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].CC1CCOCCN1.C([N:17]1[CH:23]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)C1C=CC=CC=1>>[ClH:1].[C:24]1([CH:23]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18][NH:17]2)[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC1NCCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCOCCC1C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C1NCCOCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.65 mmol | |
| AMOUNT: MASS | 0.14 g | |
| YIELD: PERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
